N-Ethyl-O-toluenesulfonamide
Overview
Description
N-Ethyl-O-toluenesulfonamide is an organic compound with the chemical formula C9H13NO2S. It is a white crystalline powder known for its good solubility in various organic solvents. This compound is used in various applications due to its unique chemical properties, including its role as a plasticizer and its use in organic synthesis .
Mechanism of Action
Target of Action
N-Ethyl-O-toluenesulfonamide (NETSA) is an organic compound that is primarily used as a catalyst in organic synthesis . It plays a crucial role in the synthesis of amides, azides, and other compounds .
Mode of Action
NETSA interacts with its targets by acting as a catalyst in dehydration condensation reactions . It also aids in the preparation of amino acid esters . Furthermore, it serves as a co-catalyst for amino hydroxypyridine catalysts in organic synthesis .
Biochemical Pathways
Given its role as a catalyst in organic synthesis, it can be inferred that it plays a part in various biochemical reactions, particularly those involving the formation of amides and azides .
Pharmacokinetics
It’s known that netsa is a white crystalline powder with good solubility . Its solubility and other physical properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of NETSA’s action primarily involve the facilitation of various organic synthesis reactions. As a catalyst, it accelerates the rate of these reactions without being consumed in the process .
Action Environment
The action of NETSA can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials . Moreover, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Preparation Methods
N-Ethyl-O-toluenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of toluenesulfonamide with ethylating agents under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to facilitate the ethylation process, resulting in the formation of this compound .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
N-Ethyl-O-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
N-Ethyl-O-toluenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: this compound is used as a plasticizer in the production of polymers and resins.
Comparison with Similar Compounds
N-Ethyl-O-toluenesulfonamide can be compared with other similar compounds such as:
N-Methyl-O-toluenesulfonamide: This compound has a methyl group instead of an ethyl group.
N-Propyl-O-toluenesulfonamide: With a propyl group, this compound has a longer alkyl chain, which can affect its physical properties and reactivity.
N-Butyl-O-toluenesulfonamide: The butyl group provides even greater hydrophobicity and may influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATWUQFQFMZVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052416 | |
Record name | N-Ethyltoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonamide, N-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1077-56-1 | |
Record name | N-Ethyl-o-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-o-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethyltoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyltoluene-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-O-TOLUENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y8J5WET03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-ETHYL-O-TOLUENESULFONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5782 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Ethyl-O-toluenesulfonamide in the formulation of root canal sealers?
A: this compound acts as a component of the catalyst paste in certain experimental calcium-based root canal sealers. [, ] The catalyst paste is mixed with a base paste to initiate the setting reaction of the sealer.
Q2: Has research shown any specific benefits of using a catalyst paste containing this compound in these root canal sealers?
A: While the research doesn't explicitly isolate the role of this compound, the studies indicate that the overall catalyst paste composition contributes to the beneficial properties of the sealer. [, ] Specifically, the addition of pentaerythritol tetrasalicylate to the base paste of this experimental sealer formulation, alongside the use of this specific catalyst paste, resulted in improved setting time and reduced solubility. [, ] Further research is needed to isolate the specific contributions of this compound within this complex mixture.
Q3: Are there any commercially available root canal sealers that utilize this compound?
A: The research papers provided [, ] focus on experimental calcium-based root canal sealers and do not mention commercially available products containing this compound. It is essential to consult product information and manufacturer details to determine the composition of specific root canal sealers.
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